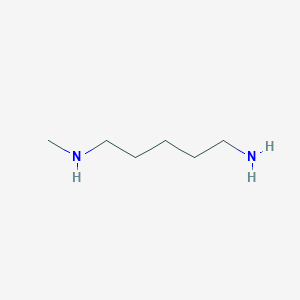

n1-Methylpentane-1,5-diamine

Beschreibung

Contextualization within the Field of Linear Diamines

Linear aliphatic diamines are organic compounds containing two primary amino groups (-NH2) attached to a linear chain of carbon atoms. rsc.orgwikipedia.org They serve as fundamental building blocks in the synthesis of a wide array of chemical products. wikipedia.org Their bifunctionality allows them to act as monomers in polymerization reactions, leading to the formation of polyamides, polyimides, and polyureas. wikipedia.org The length of the carbon chain separating the two amino groups significantly influences the physical and chemical properties of the resulting polymers, such as their flexibility, melting point, and solubility. researchgate.net

Linear diamines are also employed as curing agents for epoxy resins, where they cross-link the epoxy polymer chains, enhancing the material's mechanical strength and thermal stability. wikipedia.org Furthermore, their ability to chelate metal ions makes them useful as ligands in coordination chemistry. wikipedia.org The reactivity of the amino groups also allows for their use as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.comnih.gov

Nomenclatural Specificity and Isomeric Considerations for Pentane-1,5-diamines

The nomenclature of diamines is crucial for distinguishing between different structural arrangements, which in turn dictate their chemical behavior. For pentane-1,5-diamines, several isomers exist, each with unique properties.

Differentiation from Positional Isomers (e.g., 2-Methylpentane-1,5-diamine)

N1-Methylpentane-1,5-diamine is a structural isomer of other methyl-substituted pentane-1,5-diamines, such as 2-Methylpentane-1,5-diamine. The key distinction lies in the position of the methyl group. In this compound, the methyl group is attached to one of the nitrogen atoms of the amino groups, a configuration known as N-alkylation. wikipedia.orgnih.gov In contrast, 2-Methylpentane-1,5-diamine has the methyl group attached to the second carbon atom of the pentane (B18724) backbone. wikipedia.orgnih.gov

This difference in methyl group placement leads to significant variations in their chemical properties and applications. For instance, 2-Methylpentane-1,5-diamine, also known by the trade name Dytek A, is widely used as a curing agent for epoxy resins and in the production of polyamides. wikipedia.orginvista.com Its branched structure disrupts the crystallinity of polymers, which can lower the melting point and improve surface appearance. wikipedia.org

The properties of these isomers are summarized in the table below:

| Property | This compound | 2-Methylpentane-1,5-diamine |

| IUPAC Name | This compound | 2-Methylpentane-1,5-diamine |

| CAS Number | 32752-52-6 fluorochem.co.uk | 15520-10-2 wikipedia.org |

| Molecular Formula | C6H16N2 fluorochem.co.uk | C6H16N2 wikipedia.org |

| Molecular Weight | 116.21 g/mol | 116.20 g/mol wikipedia.org |

| Boiling Point | Not readily available | 192 °C wikipedia.org |

| Key Structural Feature | Methyl group on a nitrogen atom | Methyl group on the carbon backbone |

Structural Significance in Amine Chemistry

The presence of a methyl group on one of the nitrogen atoms in this compound has important implications for its reactivity and role in chemical synthesis. This N-alkylation makes one of the amino groups a secondary amine (-NHCH3), while the other remains a primary amine (-NH2). This differentiation in the nature of the two amino groups allows for selective reactions, a valuable feature in multi-step organic synthesis.

The synthesis of N1-methylated diamines can be challenging. For example, an attempt to synthesize N-methylcadaverine (another name for this compound) resulted in the formation of N-methylpiperidine hydrochloride due to an intramolecular cyclization reaction. mdpi.com A revised synthesis involved the reduction of a nitrile to a primary amine, followed by the removal of a benzyl (B1604629) protecting group to yield the desired N1-benzyl-N1-methylpentane-1,5-diamine intermediate. mdpi.com

The distinct reactivity of the primary and secondary amine groups in this compound can be exploited in various chemical transformations, opening avenues for the creation of novel molecules with specific functionalities.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H16N2 |

|---|---|

Molekulargewicht |

116.20 g/mol |

IUPAC-Name |

N'-methylpentane-1,5-diamine |

InChI |

InChI=1S/C6H16N2/c1-8-6-4-2-3-5-7/h8H,2-7H2,1H3 |

InChI-Schlüssel |

BYVVEGMFBFDFHN-UHFFFAOYSA-N |

Kanonische SMILES |

CNCCCCCN |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Catalytic Transformations of N1 Methylpentane 1,5 Diamine

Established and Emerging Synthetic Routes for N1-Substituted Pentane-1,5-diamines

The synthesis of N1-substituted pentane-1,5-diamines, including N1-methylpentane-1,5-diamine, often involves multi-step pathways that leverage nitrile precursors and sophisticated hydrogenation techniques. These routes are designed to selectively introduce the N1-substituent while converting the nitrile group into a primary amine.

Reduction of Nitrile Precursors (e.g., 5-(benzyl(methyl)amino)pentanenitrile)

A common strategy for synthesizing this compound involves the use of a nitrile precursor, specifically 5-(benzyl(methyl)amino)pentanenitrile. mdpi.com This intermediate is typically prepared through the reaction of N-methylbenzylamine with 5-bromovaleronitrile. mdpi.com The benzyl (B1604629) group serves as a protecting group for the methylamino moiety during the subsequent reduction of the nitrile.

The initial step involves the nucleophilic substitution of 5-bromopentanitrile with N-methylbenzylamine. This reaction is often carried out in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like ethanol, and it is heated to reflux for an extended period to ensure completion. mdpi.com

Once the precursor 5-(benzyl(methyl)amino)pentanenitrile is synthesized, the next critical step is the reduction of the nitrile group to a primary amine. mdpi.com This transformation yields N1-benzyl-N1-methylpentane-1,5-diamine. mdpi.com While catalytic hydrogenation is a common method, other reducing agents like lithium aluminum hydride (LAH) can also be employed for this step to circumvent potential side reactions like cyclization. mdpi.com

Hydrogenation Strategies and Catalyst Selection (e.g., Pd/C)

Hydrogenation is a key step in the synthesis of this compound, used for both the reduction of the nitrile and the subsequent debenzylation. mdpi.com Palladium on charcoal (Pd/C) is a widely used and effective catalyst for these transformations. mdpi.comnih.gov

For the final debenzylation step to remove the protective benzyl group from N1-benzyl-N1-methylpentane-1,5-diamine, a hydrogenation reaction over Pd/C is performed. mdpi.com This step releases the final product, this compound, which is often isolated as its hydrochloride salt for improved stability and handling. mdpi.com The efficiency of this hydrogenation can be influenced by reaction conditions such as hydrogen pressure, temperature, and reaction time. mdpi.comderpharmachemica.com In some cases, catalyst poisons like diphenylsulfide can be used with Pd/C to achieve chemoselective hydrogenation, preventing the hydrogenolysis of other sensitive functional groups. nih.gov

Table 1: Catalyst and Method for Key Synthetic Steps

| Step | Precursor | Product | Catalyst/Reagent | Notes |

|---|---|---|---|---|

| Nitrile Formation | N-Methylbenzylamine + 5-Bromovaleronitrile | 5-(Benzyl(methyl)amino)pentanenitrile | K₂CO₃, KI | Reaction is typically refluxed in ethanol. mdpi.com |

| Nitrile Reduction | 5-(Benzyl(methyl)amino)pentanenitrile | N¹-Benzyl-N¹-methylpentane-1,5-diamine | Lithium Aluminum Hydride (LAH) | An alternative to catalytic hydrogenation to avoid cyclization. mdpi.com |

Multi-Step Synthesis Pathways via Protected Intermediates

The synthesis of unsymmetrically substituted diamines like this compound necessitates multi-step pathways that employ protecting groups to ensure selectivity. mdpi.comresearchgate.net The use of a benzyl group, as described previously, is a classic example of protecting a secondary amine while another functional group (the nitrile) is manipulated. mdpi.com

The general strategy involves:

Protection: A suitable protecting group is attached to one of the amine functionalities of a precursor molecule. In the case of this compound synthesis, the benzyl group protects the methylamino group. mdpi.com

Functional Group Transformation: The other end of the molecule is then modified. For instance, a nitrile group is introduced and subsequently reduced to a primary amine. mdpi.com

Deprotection: The protecting group is removed in the final step to yield the desired unsymmetrical diamine. mdpi.com

This approach prevents undesired side reactions, such as the formation of symmetrical N,N'-disubstituted diamines, and allows for the controlled construction of the target molecule. researchgate.net The choice of protecting group is critical; it must be stable under the conditions of the functional group transformations and easily removable without affecting the rest of the molecule.

Catalytic Approaches in Diamine Synthesis

Catalysis, particularly heterogeneous catalysis, is fundamental to the industrial production of diamines due to its efficiency, selectivity, and the reusability of the catalysts. encyclopedia.pubtaylorfrancis.com

Role of Heterogeneous Catalysts in Amination Reactions

Heterogeneous catalysts are widely used in amination reactions due to their mild reaction conditions, high selectivity, and ease of separation from the reaction mixture, which allows for their reuse. encyclopedia.pubresearchgate.net These catalysts are crucial in processes like the reductive amination of alcohols and diols to produce primary amines and diamines. encyclopedia.pubanr.fr

The mechanism often involves a hydrogen-borrowing or hydrogen-transfer process, which consists of three main steps: alcohol dehydrogenation to a carbonyl intermediate, imidization with an amine, and subsequent hydrogenation of the imine. encyclopedia.pub Materials like metal oxides and zeolites can also act as dehydration catalysts in condensation amination reactions. encyclopedia.pub

Metal-Catalyzed Hydrogenation Processes (e.g., Co, Ni, Ru, Pd catalysts)

The catalytic hydrogenation of nitriles is a significant industrial method for producing primary amines and diamines. taylorfrancis.comresearchgate.netbme.hu A variety of transition metals are effective as catalysts for this transformation.

Nickel (Ni): Raney-type nickel catalysts are commonly used for the hydrogenation of aliphatic dinitriles. taylorfrancis.comresearchgate.net The performance of these catalysts can be enhanced by promoters like molybdenum (Mo), chromium (Cr), or iron (Fe). researchgate.net Nickel catalysts supported on materials like silica (B1680970) (Ni/SiO₂) have also been shown to be effective, suppressing condensation side reactions and promoting high primary amine selectivity. researchgate.net

Cobalt (Co): Sponge or Raney cobalt catalysts are also employed for the hydrogenation of nitriles to primary amines. googleapis.com Their activity and selectivity can be improved by the addition of alkali hydroxides, such as lithium hydroxide (B78521). googleapis.com

Ruthenium (Ru): Ruthenium-based catalysts, often supported on carbon (Ru/C), have demonstrated high activity in the reductive amination of diols to produce diamines, sometimes outperforming other noble metal catalysts like Pd/C and Pt/C under specific conditions. encyclopedia.pub

Palladium (Pd): Palladium on carbon (Pd/C) is a versatile catalyst used in various hydrogenation reactions, including the reduction of nitriles and the removal of protecting groups like benzyl amines. mdpi.combme.humasterorganicchemistry.com The selectivity of Pd catalysts can be tuned; for instance, alloying Pd with other metals like copper (Cu) and iron (Fe) can control whether the hydrogenation of nitriles yields primary or secondary amines. nih.gov

Table 2: Common Metal Catalysts in Diamine Synthesis via Hydrogenation

| Catalyst Metal | Common Form | Application | Key Characteristics |

|---|---|---|---|

| Nickel (Ni) | Raney Ni, Ni/Al₂O₃, Ni/SiO₂ | Hydrogenation of dinitriles, Reductive amination of alcohols | Cost-effective, performance enhanced by promoters (Mo, Cr, Fe). researchgate.netresearchgate.net |

| Cobalt (Co) | Raney Co | Hydrogenation of nitriles | Activity improved by alkali hydroxides. googleapis.com |

| Ruthenium (Ru) | Ru/C | Reductive amination of diols | High activity for amination of biomass-derived diols. encyclopedia.pub |

| Palladium (Pd) | Pd/C | Nitrile reduction, Debenzylation | Versatile, selectivity can be tuned by alloying or poisons. mdpi.comnih.gov |

The choice of catalyst and reaction conditions is critical for controlling the selectivity of the hydrogenation process and minimizing the formation of undesired byproducts, such as secondary amines or cyclic compounds. researchgate.netbme.hu

Biomass-Derived Feedstocks for Amine Production

The transition toward a bio-based economy has spurred significant research into the production of chemicals, including amines, from renewable resources to replace conventional fossil fuel-based methods. tu-darmstadt.deresearchgate.net Biomass is an abundant and sustainable source of organic carbon, but its high oxygen content presents unique challenges and opportunities for chemical synthesis. wisc.edu The inherent functionality of biomass-derived molecules, such as alcohols, aldehydes, and acids, allows for more direct and atom-economical amination pathways compared to hydrocarbon feedstocks. researchgate.netacs.org

Industrially important diamines, which are key monomers for polyamides and polyurethanes, are a major focus of this research. tu-darmstadt.de The demand for bio-based polyamides, in particular, is projected to grow significantly. tu-darmstadt.de Platform molecules derived from the depolymerization and conversion of lignocellulosic biomass, which is primarily composed of cellulose, hemicellulose, and lignin, serve as the foundational building blocks. specialchem.comresearchgate.net

For the synthesis of C5 diamines like this compound, several biomass-derived routes are being explored:

From C5/C6 Sugars: Hemicelluloses in hardwood and softwood can be broken down into C5 sugars (e.g., xylose) and C6 sugars (e.g., glucose, mannose). specialchem.com These sugars can be converted into platform chemicals like furfural (B47365) (from C5 sugars) or 5-hydroxymethylfurfural (B1680220) (HMF, from C6 sugars), which can then undergo further catalytic transformations, including amination, to produce various amines. wisc.eduacs.orgmdpi.com

From Amino Acids: A highly promising route to 1,5-pentanediamine (cadaverine), the precursor to this compound, is the enzymatic decarboxylation of lysine. google.comresearchgate.net Lysine can be produced on a large scale through the fermentation of sugars like glucose. google.comgoogle.com This biological pathway can be performed at moderate temperatures (below 100°C), which inhibits side reactions and yields high-purity 1,5-pentanediamine with fewer nitrogen-containing impurities. google.com

The direct conversion of these biomass-derived intermediates into amines is typically achieved through catalytic reductive amination, where carbonyl or alcohol groups react with an amine source, such as ammonia (B1221849) or methylamine, in the presence of a catalyst and a reducing agent (often H₂). mdpi.commdpi.com

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving regioselectivity in the synthesis of unsymmetrically substituted diamines like this compound is a significant chemical challenge. The goal is to selectively modify one amino group while leaving the other primary amine intact, preventing the formation of symmetrically substituted byproducts and over-alkylation. acs.org This control is crucial for producing well-defined molecules for specific applications, such as monomers for advanced polymers or intermediates in fine chemical synthesis.

Strategies for Controlling Primary Amine Formation

The direct N-methylation of 1,5-pentanediamine (cadaverine) often leads to a mixture of products, including the desired mono-methylated compound, the di-methylated byproduct (N1,N5-dimethylpentane-1,5-diamine), and unreacted starting material. The nucleophilicity of the initially formed primary and secondary amines can lead to further reactions. mdpi.com To overcome this lack of selectivity, strategic synthetic routes employing protecting groups are often utilized.

A robust method for synthesizing N-methylcadaverine involves a three-step process that ensures mono-methylation. nih.gov This strategy relies on the use of a benzyl protecting group to control the reactivity of one nitrogen atom.

Synthetic Pathway for Controlled Mono-methylation:

Initial Alkylation: The synthesis begins with the reaction of N-methylbenzylamine with 5-chlorovaleronitrile. In this step, the more nucleophilic secondary amine of N-methylbenzylamine displaces the chloride, forming 5-(benzyl(methyl)amino)pentanenitrile. The benzyl group effectively "protects" one nitrogen atom. nih.gov

Nitrile Reduction: The nitrile group of the intermediate is then reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LAH) is used for this transformation, yielding N¹-benzyl-N¹-methylpentane-1,5-diamine. nih.govmdpi.com At this stage, one nitrogen is tertiary (part of the N-benzyl-N-methyl group) and the other is a newly formed primary amine.

Deprotection: The final step is the removal of the benzyl protecting group through catalytic hydrogenation over a Palladium on carbon (Pd/C) catalyst. This step selectively cleaves the benzyl-nitrogen bond, yielding the final product, this compound (N-methylcadaverine), which is typically isolated as its hydrochloride salt. nih.govmdpi.com

This protecting group strategy provides excellent control over the formation of the desired primary amine, preventing the formation of the di-methylated product and other side reactions. nih.gov

Mitigation of Undesired Cyclization Pathways (e.g., to piperidines)

A common and problematic side reaction during the synthesis of 1,5-diamines and their derivatives is intramolecular cyclization, which leads to the formation of a stable six-membered ring, piperidine. google.com For instance, the synthesis of N-methylcadaverine can be complicated by the cyclization of an intermediate to form N-methylpiperidine. nih.gov This occurs when a reactive group at one end of the five-carbon chain is attacked by the nitrogen atom at the other end.

The synthetic methodology described for controlling mono-methylation also effectively mitigates this undesired cyclization. nih.gov The key is the sequence of reduction and deprotection steps. By first reducing the nitrile group to a primary amine to form N¹-benzyl-N¹-methylpentane-1,5-diamine, the molecule is stabilized. nih.govmdpi.com The subsequent removal of the benzyl group via hydrogenation is performed under conditions that favor debenzylation over cyclization. nih.gov An alternative approach that involved attempting to reduce a cyano-amide intermediate was found to be unsuccessful, highlighting the importance of this specific pathway to circumvent the cyclization side reaction. nih.gov

The table below summarizes the key findings from a study on the improved synthesis of N-methylcadaverine, emphasizing the strategies to control amine formation and prevent cyclization. nih.gov

Table 1: Synthetic Strategy for this compound (N-Methylcadaverine)

| Step | Reactants | Key Transformation | Purpose | Undesired Reaction Avoided |

|---|---|---|---|---|

| 1 | N-methylbenzylamine, 5-chlorovaleronitrile | Alkylation | Introduce the protected N-methylamino group and the nitrile functionality. | - |

| 2 | 5-(Benzyl(methyl)amino)pentanenitrile, LiAlH₄ | Nitrile reduction | Convert the nitrile to a primary amine. | Intramolecular cyclization to N-methylpiperidine. nih.gov |

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,5-pentanediamine (Cadaverine) |

| 2-methylpentane-1,5-diamine |

| 3-methylpiperidine |

| 5-(benzyl(methyl)amino)pentanenitrile |

| 5-chlorovaleronitrile |

| 5-hydroxymethylfurfural (HMF) |

| Furfural |

| Glucose |

| Lithium aluminum hydride (LAH) |

| Lysine |

| N-methylbenzylamine |

| N-methylpiperidine |

| N¹-Benzyl-N¹-methylpentane-1,5-diamine |

| N1,N5-dimethylpentane-1,5-diamine |

| This compound (N-methylcadaverine) |

| Palladium on carbon (Pd/C) |

| Piperidine |

Reaction Mechanisms and Mechanistic Studies Involving N1 Methylpentane 1,5 Diamine

Fundamental Reaction Pathways of Aliphatic Diamines

Aliphatic diamines, such as N1-Methylpentane-1,5-diamine, are characterized by the presence of two amino groups, which are nucleophilic centers. The reactivity of these groups is influenced by several factors, including steric hindrance and the electronic effects of the alkyl chain. The two amine groups in this compound—a primary amine at one end and a secondary N-methylamine at the other—exhibit differential reactivity.

Generally, primary amines are less sterically hindered than secondary amines, which can influence the rate and outcome of their reactions. However, the secondary amine is often a stronger nucleophile due to the electron-donating effect of the two alkyl groups attached to the nitrogen atom. This interplay of steric and electronic effects is a key determinant in the reaction pathways of this compound.

A common reaction pathway for diamines is intramolecular cyclization, especially when the chain length is favorable for the formation of five- or six-membered rings. In the case of this compound, cyclization can be a significant side reaction, particularly under conditions that promote intramolecular nucleophilic attack. For instance, attempts to synthesize N-methylcadaverine (another name for this compound) have sometimes resulted in the formation of N-methylpiperidine, especially during hydrogenation reactions where the secondary amine attacks an activated intermediate. nih.govnih.gov This highlights the propensity for cyclization in this diamine system.

Detailed Mechanistic Investigations of Derivatization Reactions

Derivatization reactions are crucial for modifying the properties of an analyte for analytical purposes or for synthesizing new molecules. sciforum.net For this compound, derivatization primarily involves reactions at its nucleophilic amine centers.

Amine Reactivity in Condensation and Addition Reactions

The amine groups of this compound readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). The primary amine would be expected to react preferentially in many cases due to lower steric hindrance. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Addition reactions, such as the aza-Michael addition, are also characteristic of aliphatic amines. mdpi.com In this type of reaction, the amine acts as a nucleophile and adds to an electron-deficient alkene. The relative reactivity of the primary versus the secondary amine in this compound would depend on the specific reactants and conditions, with a balance between the greater nucleophilicity of the secondary amine and the lower steric hindrance of the primary amine.

The synthesis of N-alkyl-N-aryl cadaverines has been achieved through selective monoalkylation of N-alkylanilines followed by reduction, demonstrating a practical method for creating tertiary amines from diamine precursors. sciforum.net This approach underscores the feasibility of selectively reacting one amine group in the presence of another.

Nucleophilic Substitution Patterns on the Diamine Core

The amine groups of this compound are effective nucleophiles in substitution reactions. beilstein-journals.orgcymitquimica.comgoogle.com The reaction mechanism, whether SN1 or SN2, is largely dictated by the structure of the electrophile. chembk.com

In an SN2 reaction with a primary alkyl halide, both the primary and secondary amine groups of this compound could potentially act as the nucleophile. The outcome would be a mixture of products, with the relative yields influenced by the reaction conditions. The secondary amine, being more nucleophilic, might be expected to react faster, but its greater steric bulk could favor reaction at the primary amine.

In reactions proceeding through an SN1 mechanism, which involves a carbocation intermediate, the nucleophile's strength is less critical to the rate-determining step. chembk.com In such cases, the diamine would readily react with the carbocation to form the substitution product.

A key challenge in the derivatization of diamines is controlling the extent of the reaction to avoid polyalkylation. sciforum.net The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to achieve selective reaction at one amine center while the other is temporarily blocked. cymitquimica.com

Catalytic Reaction Mechanisms in Diamine Transformations

Catalysis plays a pivotal role in the transformation of amines, enabling reactions that would otherwise be difficult or inefficient. google.com

Palladium-Catalyzed Carboamination Mechanisms in Analogous Systems

Palladium-catalyzed carboamination is a powerful method for the synthesis of nitrogen-containing heterocycles and vicinal diamines. nih.govmdpi.com While specific studies on this compound are scarce, the mechanisms observed in analogous systems provide valuable insights. These reactions typically involve the addition of an amine and a carbon-based fragment across a double or triple bond.

In a typical catalytic cycle, a Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide. The resulting Pd(II) complex then coordinates to an alkene. This is followed by migratory insertion of the alkene into the Pd-C bond. The subsequent step involves the nucleophilic attack of the amine on the palladium-bound alkyl group, leading to the formation of the C-N bond and regeneration of the Pd(0) catalyst. The regioselectivity of the amine addition is often controlled by the nature of the ligands on the palladium catalyst. nih.gov

For a diamine like this compound, intramolecular carboamination could be a facile process, leading to the formation of substituted piperidines. The choice of catalyst and reaction conditions would be critical to control the chemo- and regioselectivity of such transformations.

Influence of Catalyst Structure on Reaction Outcome

The structure of the catalyst, particularly the ligands coordinated to the metal center, has a profound impact on the outcome of catalytic reactions involving diamines. The electronic and steric properties of the ligands can influence the catalyst's activity, stability, and selectivity.

In palladium-catalyzed reactions, bulky electron-rich phosphine (B1218219) ligands are often employed to promote oxidative addition and reductive elimination steps. The bite angle of bidentate phosphine ligands can influence the regioselectivity of nucleophilic attack. nih.gov For instance, in the hydroamination of primary allyl amines, the choice of a bidentate phosphine ligand was crucial for expanding the scope of the reaction. mdpi.com

Similarly, in the catalytic amination of alcohols, the catalyst composition can determine the product distribution. For example, a Co-modified ZSM-5 catalyst was used for the amination of 1,5-pentanediol, yielding 5-aminopentan-1-ol. mdpi.com For this compound, a carefully designed catalyst would be necessary to achieve selective transformation at either the primary or the secondary amine.

Hydrolysis and Degradation Mechanisms of Substituted Diamine Systems

The degradation of diamine systems, particularly under conditions relevant to industrial applications or environmental fate, is a subject of significant research. For N-substituted diamines like this compound, degradation can proceed through several potential pathways, including hydrolysis and thermal degradation.

Studies on analogous compounds, such as N-methyl-1,2-ethanediamine (N-MEDA), have provided insights into the thermal degradation pathways that may be relevant to this compound. One proposed mechanism involves the formation of a carbamate (B1207046) intermediate, which can then undergo either intermolecular cyclization to form a cyclic urea (B33335) derivative or a nucleophilic attack by another free diamine molecule to form a linear urea compound.

Proton Transfer and Nucleophilic Attack in Amine Hydrolysis

Proton transfer is a fundamental step in many chemical reactions involving amines. In an aqueous environment, the amine groups of this compound can be protonated, influencing their nucleophilicity and reactivity. The ease of protonation will depend on the pKa values of the primary and secondary amine groups.

Nucleophilic attack is central to the hydrolysis of functional groups. In the context of potential degradation products of this compound, such as urea or amide linkages formed during thermal stress, water or hydroxide (B78521) ions can act as nucleophiles. The susceptibility of a carbonyl carbon to nucleophilic attack is a key determinant of the hydrolysis rate. For instance, in amide hydrolysis, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

The presence of a methyl group on one of the nitrogen atoms in this compound can influence the nucleophilicity of the nitrogen atoms. While direct studies on the hydrolytic reactivity of this specific compound are lacking, research on other N-alkylated diamines suggests that the degree of substitution on the nitrogen atom can affect the rate and mechanism of reactions nih.gov.

Stability Considerations in Various Chemical Environments

The stability of this compound will be dependent on the specific chemical environment, including pH, temperature, and the presence of other reactive species. While comprehensive stability data for this compound is not available, studies on similar compounds provide some indications.

For example, a study on 2-methoxy-methyl-p-phenylenediamine sulfate (B86663) in an aqueous solution (pH 5.1) showed good stability over two days, with a recovery rate of 94.6% after seven days at ambient temperature in the absence of light europa.eu. This suggests that N-substituted diamines can exhibit reasonable stability in aqueous environments under specific conditions. However, the stability is likely to be significantly affected by factors such as pH and temperature.

The thermal stability of diamines is a critical factor in many of their applications. The branched structure of some diamines, such as 2-methylpentane-1,5-diamine, is known to enhance thermal stability compared to their linear counterparts . While this compound is not branched in its carbon backbone, the N-methylation could influence its thermal degradation profile.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (5-aminopentyl)(methyl)amine | 32752-52-6 | C6H16N2 | 116.21 |

| This compound dihydrochloride | Not specified | 2377684-38-1 | C6H18Cl2N2 | 189.13 |

| 2-Methylpentane-1,5-diamine | 2-Methylpentane-1,5-diamine | 15520-10-2 | C6H16N2 | 116.21 |

| N,N-dimethylpentane-1,5-diamine hydrochloride | Not specified | 3209-46-9 | C7H19ClN2 | Not specified |

| N1-Ethyl-N1-methylpentane-1,5-diamine | Not specified | 1247858-06-5 | C8H20N2 | 144.26 |

This table is generated based on available data from chemical suppliers and databases fluorochem.co.ukbldpharm.comwikipedia.orgchembk.combldpharm.com.

Advanced Applications in Materials Science and Industrial Chemistry

Polymeric Materials and Polymerization Chemistry

The distinct reactivity of its amine groups makes N1-methylpentane-1,5-diamine a key ingredient in the formulation of high-performance polymeric materials. It can be incorporated into polymer chains to impart specific properties, such as flexibility, toughness, and thermal stability.

Polyamides are a class of polymers characterized by the presence of amide linkages in the polymer backbone. The synthesis of polyamides typically involves the condensation polymerization of a diamine with a dicarboxylic acid or its derivative. libretexts.orgsavemyexams.com this compound can serve as the diamine monomer in such reactions. The primary amine group of this compound reacts with the carboxylic acid groups of a diacid monomer to form amide bonds, leading to the formation of a linear polymer chain.

The general reaction for the synthesis of polyamides from a diamine and a dicarboxylic acid is as follows:

n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NH-CO-R'-CO-]n + 2n H₂O

In the case of this compound, the presence of a methyl group on one of the nitrogen atoms introduces asymmetry into the polymer backbone. This can disrupt the regularity of the polymer chains, potentially leading to materials with lower crystallinity and increased solubility in common organic solvents. The properties of the resulting polyamide can be tailored by selecting different dicarboxylic acid co-monomers.

Table 1: Potential Dicarboxylic Acid Co-monomers for Polyamide Synthesis with this compound

| Dicarboxylic Acid | Resulting Polyamide Properties |

|---|---|

| Adipic acid | Flexible and tough |

| Terephthalic acid | High strength and thermal stability |

| Sebacic acid | Increased flexibility and lower melting point |

The synthesis of polyamides can be carried out using various methods, including melt polymerization, solution polymerization, and interfacial polymerization. researchgate.net The choice of polymerization technique depends on the specific monomers used and the desired properties of the final polymer. researchgate.net

Polyurethanes are versatile polymers that find applications in a wide range of products, from flexible foams to rigid elastomers. They are typically synthesized by the reaction of a diisocyanate with a polyol. mgc.co.jp Chain extenders are low-molecular-weight diols or diamines that are added to the polyurethane formulation to increase the molecular weight of the polymer and improve its mechanical properties. nih.gov

When a diamine is used as a chain extender, it reacts with the isocyanate groups to form urea (B33335) linkages, resulting in a poly(urethane-urea) copolymer. researchgate.net These urea linkages can form strong hydrogen bonds, leading to the formation of hard segment domains within the polymer matrix. This microphase separation is responsible for the excellent mechanical properties of many polyurethane elastomers. nih.gov

This compound, with its two reactive amine groups, can function as an effective chain extender in polyurethane formulations. The use of an unsymmetrical diamine like this compound can influence the morphology of the hard segment domains and, consequently, the final properties of the polyurethane. The presence of the methyl group may hinder the packing of the polymer chains, leading to a more amorphous morphology and potentially affecting properties such as tensile strength, elongation, and hardness. researchgate.netscispace.com

Epoxy resins are a class of thermosetting polymers that are widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties, chemical resistance, and adhesion to various substrates. Epoxy resins are cured by reacting them with a curing agent or hardener, which crosslinks the epoxy polymer chains to form a rigid three-dimensional network.

Amines are one of the most common types of curing agents for epoxy resins. threebond.co.jp The active hydrogen atoms on the amine groups react with the epoxide groups of the epoxy resin in a ring-opening addition reaction. Diamines are particularly effective curing agents as they can react with multiple epoxy groups, leading to a high degree of crosslinking. threebond.co.jp

This compound can be used as a curing agent for epoxy resins. The primary and secondary amine groups of this compound provide three active hydrogen atoms for reaction with epoxy groups. The reactivity of the amine groups and the flexibility of the pentyl chain will influence the curing kinetics, pot life, and the final properties of the cured epoxy resin. The use of aliphatic diamines as curing agents can result in cured epoxy resins with good flexibility and impact strength.

The unique chemical structure of this compound makes it a valuable building block for the development of high-performance resins and coatings. By incorporating this diamine into polymer backbones, it is possible to create materials with tailored properties for specific applications.

In the realm of coatings, the properties of the binder system are crucial in determining the performance of the final coating. The incorporation of this compound into resin systems such as polyamides, polyurethanes, and epoxies can enhance properties like flexibility, adhesion, and chemical resistance. For example, in polyurethane coatings, the use of a diamine chain extender can improve the toughness and abrasion resistance of the coating.

The development of high-performance resins often involves the careful selection of monomers to achieve a desired balance of properties. The asymmetry of this compound can be exploited to control the morphology and crystallinity of polymers, which in turn affects their mechanical and thermal properties. This allows for the design of resins with optimized performance characteristics for demanding applications.

Chemical Intermediates and Building Blocks for Fine Chemicals

Beyond its use in polymer synthesis, this compound also serves as a valuable intermediate in the synthesis of other fine chemicals. Its functional groups can be further modified to create more complex molecules with specific biological or chemical activities.

N-Methylcadaverine is a mono-methylated polyamine that is an important intermediate in the biosynthesis of various alkaloids. nih.govnih.gov A reported synthesis of N-methylcadaverine involves a three-step process where N1-benzyl-N1-methylpentane-1,5-diamine is a key intermediate. nih.gov

In this synthetic route, the nitrile group of a precursor molecule is reduced to a primary amine using lithium aluminum hydride (LAH) to yield N1-benzyl-N1-methylpentane-1,5-diamine. nih.gov Subsequently, the benzyl (B1604629) protecting group is removed via hydrogenation over a palladium on carbon (Pd/C) catalyst to afford the desired N-methylcadaverine. nih.gov This synthesis demonstrates a practical application of a derivative of this compound as a crucial building block for accessing more complex and biologically relevant molecules.

Cyclization Reactions to Form Nitrogen Heterocycles (e.g., 3-methylpiperidine)

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal and industrial chemistry. This compound serves as a precursor in cyclization reactions, though the resulting product is dictated by its specific structure. While the cyclization of its isomer, 2-methyl-1,5-diaminopentane, is used to produce 3-methylpiperidine, the cyclization of this compound leads to the formation of N-methylpiperidine. google.commdpi.com

An attempted synthesis of N-methylcadaverine (another name for this compound) using a literature procedure involving hydrogenation over palladium on charcoal resulted not in the desired linear diamine but in its cyclized form, N-methylpiperidine. mdpi.com This process, known as reductive deamination, highlights a significant synthetic pathway where the diamine undergoes an intramolecular cyclization. mdpi.com The proposed mechanism involves the formation of an intermediate that facilitates the ring closure and subsequent elimination to yield the stable piperidine ring structure. mdpi.com This reaction demonstrates the compound's utility as a starting material for piperidine derivatives, which are important structural motifs in many natural products and pharmaceuticals. mdpi.com

Applications in the Synthesis of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds used as solvents and intermediates in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. google.com The synthesis of pyridine derivatives can be achieved through the dehydrogenation of corresponding piperidines. For instance, 3-methylpiperidine can be converted to 3-methylpyridine (3-picoline) by passing it over a dehydrogenation catalyst, often a noble metal like palladium (Pd) or platinum (Pt) on a support. google.com

Following this logic, the cyclization product of this compound, which is N-methylpiperidine, can serve as an intermediate for pyridine synthesis. The N-methylpiperidine produced could subsequently be dehydrogenated to yield a pyridine derivative. While direct synthesis routes from this compound to pyridines are not prominently documented, this two-step process (cyclization followed by dehydrogenation) represents a potential application. The efficiency of such conversions depends heavily on catalyst selection and reaction conditions, such as temperature. google.com General methods for pyridine synthesis often rely on condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org

Corrosion Science and Inhibition Mechanisms

The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments used for cleaning and processing. scispace.com Organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors because they can adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. researchgate.net Schiff bases and other nitrogen-containing compounds are widely studied for this purpose. scispace.comresearchgate.net

While specific studies on this compound as a primary corrosion inhibitor are not extensively detailed in the provided literature, its structure suggests potential efficacy. The presence of two nitrogen atoms with lone pairs of electrons would allow the molecule to act as a Lewis base, donating electrons to the vacant d-orbitals of iron atoms on a steel surface. This interaction would lead to the formation of a coordinated protective layer, blocking the active sites for corrosion. researchgate.net

Adsorption Characteristics on Metal Surfaces

The effectiveness of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving charge sharing or transfer to form a coordinate bond. researchgate.net For amine derivatives like this compound, the nitrogen atoms are the primary sites for adsorption.

The mode of adsorption is often analyzed using adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The adsorption process depends on factors like the chemical structure of the inhibitor, the composition of the corrosive medium, and the surface charge of the metal. researchgate.net The flexible five-carbon chain of this compound would allow the molecule to orient itself effectively on the surface, with the two amine groups acting as anchoring points to cover a larger surface area and enhance protective efficiency.

Electrochemical Evaluation of Inhibitory Performance

Electrochemical techniques are essential for quantifying the performance of corrosion inhibitors. mdpi.com The two primary methods are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization: This technique measures the corrosion current density (Icorr). An effective inhibitor will cause a significant decrease in Icorr compared to an uninhibited system. The inhibitor can be classified as anodic, cathodic, or mixed-type based on its effect on the anodic and cathodic polarization curves. springerprofessional.de

Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the kinetics of the electrochemical processes at the metal-electrolyte interface. In a typical Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (Rct). An increase in the Rct value in the presence of an inhibitor indicates a slowing of the corrosion rate and higher inhibition efficiency. researchgate.netmdpi.com The corrosion reaction is often controlled by a charge transfer process. springerprofessional.de

The following table illustrates hypothetical data from an electrochemical evaluation of a diamine inhibitor on mild steel in 1 M HCl, demonstrating the expected trends.

| Inhibitor Conc. (mM) | Corrosion Current (Icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | 1050 | 45 | - |

| 0.5 | 150 | 320 | 85.7 |

| 1.0 | 85 | 580 | 91.9 |

| 2.0 | 50 | 950 | 95.2 |

Contributions to Hybrid Inorganic-Organic Materials

Hybrid organic-inorganic perovskites (HOIPs) are a class of materials with the general formula ABX3 that have garnered immense interest for their applications in photovoltaics and optoelectronics. scispace.commdpi.com These materials combine the desirable properties of both organic and inorganic components. scispace.com A significant area of development within this field is the creation of two-dimensional (2D) layered perovskites, where layers of inorganic material are separated by organic spacer cations. rsc.org

Integration into Layered Lead Halide Perovskites

Alkyldiammonium cations are frequently used as the organic spacers in the synthesis of 2D hybrid perovskites. rsc.org Diamines like 1,4-diaminobutane and 1,6-diaminohexane have been successfully used to form structures such as [NH3(CH2)4NH3]PbI4 and [NH3(CH2)6NH3]PbI4. rsc.org In these structures, the protonated diamine cations separate the inorganic lead iodide layers.

This compound, as a diamine, can be protonated to form a dication that can be integrated into these layered perovskite structures. The presence of the methyl group on one of the nitrogen atoms would introduce asymmetry into the organic layer, which could influence the crystal packing, hydrogen bonding network, and ultimately, the material's electronic and optical properties. The length of the organic spacer cation is known to affect the band gap of the resulting perovskite material; for instance, the band gaps for perovskites made with 1,4-diaminobutane, 1,6-diaminohexane, and 1,8-diaminooctane are 2.37 eV, 2.44 eV, and 2.55 eV, respectively. rsc.org The integration of this compound would likely result in a material with a distinct band gap and potentially novel optoelectronic characteristics suitable for specialized applications.

The following table compares the properties of layered perovskites synthesized with different linear diamines.

| Organic Cation Precursor | Resulting Perovskite Formula | Band Gap (eV) |

|---|---|---|

| 1,4-diaminobutane | [NH3(CH2)4NH3]PbI4 | 2.37 |

| 1,6-diaminohexane | [NH3(CH2)6NH3]PbI4 | 2.44 |

| 1,8-diaminooctane | [NH3(CH2)8NH3]PbI4 | 2.55 |

Structural Characterization of Diamine-Incorporated Perovskite Phases

The incorporation of diamines, such as this compound and its structural analogs, into perovskite structures plays a crucial role in defining the material's dimensionality and, consequently, its optoelectronic properties. The structural characterization of these hybrid organic-inorganic perovskites (HOIPs) is predominantly carried out using single-crystal X-ray diffraction (SC-XRD), which provides detailed insights into the crystal lattice, including unit cell parameters, space group, and atomic coordinates. While specific crystallographic data for perovskites incorporating this compound is not extensively available in the public domain, analysis of structurally similar diamine-based perovskites provides a strong predictive framework for their structural behavior.

For instance, the single-crystal structure of a 2-methyl-1,5-pentanediamine lead bromide perovskite has been resolved, providing valuable data on its monoclinic crystal system. duke.edu Similarly, extensive studies on 1,5-diaminopentane-based perovskites with different metals and halides have elucidated their crystallographic parameters, showcasing orthorhombic and monoclinic symmetries depending on the specific composition and temperature. semanticscholar.orgmdpi.comnih.govresearchgate.net

The detailed research findings for analogous diamine-incorporated perovskites are summarized in the interactive data tables below, which showcase the typical crystallographic parameters obtained through SC-XRD.

Crystallographic Data for Analogous Diamine-Incorporated Perovskites

The following tables present crystallographic data for perovskites containing diamines structurally related to this compound. This data is essential for understanding the potential structural motifs that this compound might adopt when integrated into a perovskite lattice.

Table 1: Crystallographic Data for (2-methyl-1,5-pentanediamine)PbBr₄

| Parameter | Value |

| Chemical Formula | C₆H₁₈N₂PbBr₄ |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 24.4632 |

| b (Å) | 8.0039 |

| c (Å) | 8.1963 |

| α (°) | 90 |

| β (°) | 99.745 |

| γ (°) | 90 |

| Temperature (K) | 298.0 |

Data sourced from Smith, M. D., et al. (2017). duke.edu

Table 2: Crystallographic Data for [NH₃(CH₂)₅NH₃]MnCl₄

| Parameter | Value (at 173 K) | Value (at 333 K) | Value (I212121) |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Imma | Imma | I2₁2₁2₁ |

| a (Å) | 24.1756 | 23.9162 | 7.1742 |

| b (Å) | 7.1535 | 7.1877 | 7.3817 |

| c (Å) | 7.3314 | 7.3898 | 23.9650 |

| Volume (ų) | - | - | 1269.13 |

Data for Imma space group sourced from Lim, A. R. (2022). semanticscholar.orgmdpi.com Data for I212121 space group sourced from Balanov, M. I., et al. researchgate.net

Table 3: Crystallographic Data for [NH₃(CH₂)₅NH₃]CuCl₄

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.747 |

| b (Å) | 7.203 |

| c (Å) | 21.512 |

| β (°) | 98.48 |

Data sourced from Characterization on Lead-Free Hybrid Perovskite [NH3(CH2)5NH3]CuCl4: Thermodynamic Properties and Molecular Dynamics - PMC (2022). nih.gov

These detailed findings from structurally similar compounds underscore the utility of SC-XRD in providing a definitive structural analysis of new perovskite phases. The data reveals how the interplay between the organic diamine and the inorganic framework dictates the final crystal structure, which is fundamental to understanding the material's properties and potential applications.

Theoretical and Computational Chemistry of N1 Methylpentane 1,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level.

Analysis of Molecular Orbitals (HOMO, LUMO) and Band Gap Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining a molecule's chemical stability and its potential applications in areas such as electronics and photochemistry. A large band gap generally implies high stability and low reactivity. For N1-Methylpentane-1,5-diamine, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Dipole Moment and Polarity Assessments

The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of electron density within a molecule. A computational assessment of the dipole moment of this compound would provide valuable information about its solubility in various solvents and its ability to participate in intermolecular interactions such as hydrogen bonding. This is particularly relevant for understanding its behavior in biological systems and in various chemical processes.

Prediction of Reaction Sites and Reactivity Trends

By analyzing the distribution of electron density and the energies of molecular orbitals, computational methods can predict the most likely sites for chemical reactions to occur. For this compound, this would involve identifying which of the nitrogen or hydrogen atoms are most susceptible to attack by other chemical species. Such predictions are invaluable for guiding synthetic chemistry efforts and for understanding the molecule's potential role in various chemical and biological pathways.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would allow for the exploration of its various possible three-dimensional conformations and their relative stabilities. This is particularly important for flexible molecules like this compound, which can adopt numerous shapes. Understanding the conformational landscape is crucial for predicting how the molecule will interact with other molecules, such as receptors in a biological system.

In Silico Screening and Prediction of Molecular Interactions

In silico screening is a computational methodology used to assess large databases of chemical compounds for their potential to interact with a specific biological target, such as an enzyme or receptor. This approach is instrumental in the early phases of drug discovery and materials science, as it allows for the prioritization of molecules for synthesis and experimental testing, thereby saving time and resources. The process typically involves molecular docking, where the three-dimensional structure of a small molecule is computationally fitted into the binding site of a target macromolecule. The quality of this fit is evaluated using a scoring function, which estimates the binding affinity, often expressed as binding free energy (kcal/mol).

While direct in silico screening studies focused specifically on this compound are not extensively documented in public literature, the compound is mentioned within the synthetic routes of more complex molecules that are themselves subjects of such computational analysis. For instance, in the development of drug derivatives, this compound can be used as a building block or intermediate in the synthesis of larger, more complex molecules. These resulting molecules have been evaluated in silico to predict their activity against specific enzymes.

The general workflow for such an in silico screening process involves several key steps:

Target Preparation : The three-dimensional structure of the target protein is obtained, often from crystallographic data. This structure is then prepared for docking by adding hydrogen atoms, assigning appropriate protonation states, and removing extraneous molecules like water and co-crystal ligands.

Ligand Database Preparation : A library of small molecules is created. Each molecule's 3D conformation is generated and optimized energetically.

Molecular Docking : Computational algorithms are used to place the ligands into the binding site of the target. Algorithms like DOCK are employed to explore various orientations and conformations of the ligand within the binding site to find the most favorable interaction.

Scoring and Ranking : The interactions are scored based on predicted binding affinity. Molecules that score well are identified as potential candidates for further investigation.

Post-Docking Analysis : Advanced simulations, such as molecular dynamics (MD), may be performed on the most promising ligand-target complexes to provide a more detailed understanding of the binding stability and interactions over time.

This computational pre-screening helps to identify molecules with the desired shape and electronic properties for effective binding, guiding the design and synthesis of new active compounds.

Modeling Solvent-Solute Interactions and Solubility Phenomena

Understanding the interaction between a solute, such as this compound, and various solvents is crucial for predicting its solubility, which is a critical parameter in chemical process design, formulation, and environmental fate assessment. Computational methods provide a powerful means to model these interactions at a molecular level.

A prominent method for this purpose is the Conductor-like Screening Model for Real Solvents (COSMO-RS) . zenodo.org This is a quantum chemistry-based thermodynamic model that can predict the solubility of compounds without requiring extensive experimental data. approcess.com The COSMO-RS methodology combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of a molecule in a liquid. zenodo.orgufl.edu

The process begins with a quantum chemical calculation, typically using Density Functional Theory (DFT), where the molecule of interest is placed in a virtual conductor. zenodo.org This calculation yields the polarization charge density on the surface of the molecule. This surface is then divided into smaller segments, each with a specific charge density (σ). The collection of these surface segments and their respective charge densities is used to create a "σ-profile" for the molecule, which is essentially a histogram representing the polarity distribution of the molecular surface. zenodo.org

By comparing the σ-profiles of the solute (e.g., this compound) and the solvent, COSMO-RS can calculate the chemical potential of the solute in the solvent based on the statistical thermodynamics of pairwise interactions between the surface segments. zenodo.org These interactions include electrostatic misfit energy and hydrogen bonding. The solubility is then derived from the difference in chemical potential of the molecule in its pure state versus its state in the solvent. ufl.edu

Hybrid approaches that combine the theory-driven descriptors from COSMO-RS with machine learning algorithms are also being developed to improve the accuracy of solubility predictions for complex molecules. approcess.com These methods leverage the strengths of both thermodynamic models and the pattern-recognition capabilities of neural networks to model the complex, non-linear relationships between molecular descriptors and solubility. approcess.com

| Step | Description | Key Output |

| 1. Quantum Chemistry Calculation | A DFT calculation is performed for the molecule (solute) in a virtual conductor environment (COSMO). | Polarization charge density (σ) on the molecular surface. |

| 2. σ-Profile Generation | The 3D polarization charge density is converted into a 1D histogram, representing the distribution of polarity across the molecular surface. | σ-profile, p(σ). |

| 3. Statistical Thermodynamics | The σ-profiles of the solute and solvent are used to calculate the chemical potentials based on pairwise interactions of surface segments (electrostatics, hydrogen bonding). | Chemical potential of the solute in the solvent (μsolv). |

| 4. Solubility Prediction | The solubility (expressed as mole fraction, xs) is calculated using the chemical potentials of the solute in the solvent and in its pure form, along with the Gibbs free energy of fusion for solid compounds. | Predicted solubility value. |

Table 1: Generalized workflow for solubility prediction using the COSMO-RS method.

Structure-Property Relationship Predictions through Computational Approaches

Quantitative Structure-Activity Relationships (QSAR) in Diamine Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity or property of a chemical compound based on its molecular structure. rsc.org The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity or material performance. A general QSAR model can be expressed as:

Activity = f (Molecular Descriptors)

In the context of diamine systems, QSAR can be used to predict a wide range of properties, from biological activities like enzyme inhibition to material properties like thermal stability or reactivity. The development of a robust QSAR model involves several key stages:

Data Set Preparation : A collection of structurally related diamine compounds with experimentally measured activity values is assembled.

Descriptor Calculation : For each molecule in the data set, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure.

Model Development : Statistical methods are used to find a mathematical relationship between the descriptors (predictor variables) and the activity (response variable).

Model Validation : The developed model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Molecular descriptors are categorized into several classes, each capturing different structural information.

| Descriptor Class | Description | Examples |

| Constitutional | Describes the basic composition of the molecule without considering its 3D geometry. | Molecular weight, atom counts, functional group counts. |

| Topological | Characterizes the atomic connectivity and branching of the molecule. | Molecular connectivity indices, Wiener index. |

| Geometrical | Describes the 3D spatial arrangement of the atoms in the molecule. | Molecular surface area, molecular volume, radius of gyration. |

| Electrostatic | Relates to the charge distribution within the molecule. | Dipole moment, partial charges on atoms. |

| Quantum-Chemical | Derived from quantum mechanics calculations, providing insights into electronic properties. | HOMO/LUMO energies, Mulliken charges, electrostatic potential. |

Table 2: Major classes of molecular descriptors used in QSAR modeling.

For example, in studies of diamine derivatives as enzyme inhibitors, QSAR models have been built using Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to correlate descriptors like the presence of aromatic rings, the number of double bonds, and partial surface areas with inhibitory activity. zenodo.org Such models help identify the key structural features that enhance or diminish the desired activity, thereby guiding the design of more potent compounds.

Advanced Multivariate Analysis in Material Design

The design of new materials, such as high-performance polymers, is a complex process where multiple structural and processing variables interact to determine the final properties of the material. Diamines, including this compound and its structural analogues, are fundamental building blocks in the synthesis of polyamides, polyimides, and polyurethanes, and act as curing agents for epoxy resins. wikipedia.org The choice of the diamine monomer significantly influences the material's characteristics.

Advanced multivariate analysis techniques are statistical tools used to analyze data that contains more than one variable at a time. scirp.org In material design, these methods are essential for understanding the complex relationships between the chemical inputs (independent variables) and the resulting material properties (dependent variables).

For instance, in the development of polyamides, a researcher might vary the type of diamine monomer used (e.g., aliphatic vs. aromatic, linear vs. branched, chain length) along with the diacid monomer and polymerization conditions. sapub.org The resulting polymers would then be tested for a range of properties.

| Independent Variables (Inputs) | Dependent Variables (Outputs/Properties) |

| Diamine Monomer Structure (e.g., chain length, branching, aromaticity) | Thermal Properties (Glass transition temp., Melting temp., Thermal stability) |

| Diacid Monomer Structure | Mechanical Properties (Tensile strength, Modulus, Elongation at break) |

| Monomer Molar Ratio | Optical Properties (Transparency, Color) |

| Polymerization Temperature & Time | Crystallinity |

| Catalyst Type and Concentration | Moisture Absorption |

Table 3: Example of independent and dependent variables in the design of polyamide materials involving diamines.

Techniques like Multivariate Analysis of Variance (MANOVA) can be used to determine if changes in the independent variables (like the type of diamine) have a significant effect on the dependent variables (the material properties). scirp.orgPrincipal Component Analysis (PCA) is another powerful technique used to reduce the dimensionality of complex data sets. PCA can identify the underlying factors (principal components) that account for the most variance in the data, helping researchers to visualize patterns and correlations between different material formulations and their performance characteristics. nih.gov

By applying these advanced analytical methods, material scientists can move beyond a one-variable-at-a-time approach to a more holistic design strategy, enabling the efficient development of new materials with tailored properties.

Analytical and Spectroscopic Characterization of N1 Methylpentane 1,5 Diamine and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of N1-Methylpentane-1,5-diamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.org

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The electron-withdrawing effect of the nitrogen atoms deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to standard alkane protons. openstax.org The N-methyl group is particularly characteristic, typically appearing as a sharp singlet in the 2.2–2.6 δ range. openstax.org The protons on the carbons adjacent to the nitrogens (α-protons) will also be shifted downfield. The N-H protons of the primary and secondary amine groups can appear over a wide chemical shift range and are often broad; their signals can be confirmed by their disappearance from the spectrum upon addition of deuterium (B1214612) oxide (D₂O) due to proton exchange. openstax.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (on N1) | ~2.4 | Singlet | 3H |

| -CH₂- (at C1) | ~2.6 | Triplet | 2H |

| -NH- (at N1) | 1-5 (broad) | Singlet | 1H |

| -CH₂- (at C2) | ~1.5 | Multiplet | 2H |

| -CH₂- (at C3) | ~1.4 | Multiplet | 2H |

| -CH₂- (at C4) | ~1.5 | Multiplet | 2H |

| -CH₂- (at C5) | ~2.7 | Triplet | 2H |

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments in the molecule. Carbons bonded to the electronegative nitrogen atoms are deshielded and resonate at higher chemical shifts. openstax.org The number of unique signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected, one for the N-methyl carbon and one for each of the five carbons in the pentane (B18724) chain.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (N-Methyl) | 35-45 |

| C1 | 50-60 |

| C2 | 30-40 |

| C3 | 20-30 |

| C4 | 30-40 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com For this compound, the spectrum would show characteristic bands for both primary and secondary amines. A primary amine (-NH₂) typically exhibits two N-H stretching bands (one symmetric, one asymmetric) in the 3300-3500 cm⁻¹ region, while a secondary amine (-NH-) shows a single, less intense band in the same region. openstax.org Other key absorptions include C-H stretching from the alkyl chain just below 3000 cm⁻¹, N-H bending (scissoring) vibrations around 1600 cm⁻¹, and C-N stretching vibrations in the 1000-1250 cm⁻¹ range. libretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | Medium |

| Secondary Amine (-NH-) | N-H Stretch | 3300-3500 (one band) | Weak-Medium |

| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 2850-2960 | Strong |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Simple aliphatic amines, such as this compound, lack extensive conjugated systems or chromophores that absorb strongly in the typical UV-Vis range (200-800 nm). libretexts.org Consequently, they exhibit only weak absorptions in the far-UV region (around 200 nm), making direct UV-Vis analysis of little value for identification or quantification. libretexts.org However, derivatization with a chromophore-containing reagent can be employed to make the molecule suitable for UV-Vis detection, a technique often used in conjunction with chromatography. nih.govresearchgate.net

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating this compound from mixtures and for its quantification. Mass spectrometry is a powerful detection method often coupled with chromatography to provide mass-to-charge ratio information, enabling definitive identification.

HPLC and UPLC are widely used for the separation and analysis of non-volatile compounds. helsinki.fi The analysis of short-chain aliphatic amines like this compound by reversed-phase HPLC presents challenges due to their high polarity, leading to poor retention on nonpolar stationary phases (like C18), and their lack of a UV chromophore for standard detection. sigmaaldrich.com

To overcome these issues, pre-column derivatization is a common strategy. Reagents such as dansyl chloride, benzoyl chloride, or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary and secondary amine groups. sigmaaldrich.comnih.gov This process attaches a larger, nonpolar, and UV-active or fluorescent moiety to the analyte, which significantly improves its chromatographic retention and allows for sensitive detection. sigmaaldrich.com UPLC, using smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. acs.org

Typical HPLC/UPLC Parameters for Derivatized Diamine Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., C18, 1.8-5 µm particle size) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) |

| Elution | Gradient elution (increasing percentage of B) |

| Detection | UV-Vis or Fluorescence (wavelength dependent on derivatizing agent) |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. Due to the polar nature of the amine groups, direct analysis of this compound can result in poor peak shape and column adsorption. Derivatization, for instance by acylation, is often employed to increase volatility and reduce polarity. The mass spectrometer detector fragments the eluted compound into a unique pattern (mass spectrum), which serves as a molecular fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for analyzing diamines in complex matrices like biological samples. nih.govresearchgate.net Derivatization is not always necessary as MS can detect the compound directly. Electrospray ionization (ESI) in the positive ion mode is typically used, which would protonate the basic amine groups to generate a pseudomolecular ion [M+H]⁺. For this compound (M.W. = 116.20 g/mol ), the expected parent ion would have an m/z of approximately 117.2. In MS/MS, this parent ion can be isolated and fragmented to produce specific product ions, which are used for highly selective and confident quantification in a process known as Multiple Reaction Monitoring (MRM). researchgate.net

Typical LC-MS Parameters for Diamine Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase UPLC or HPLC |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 1.5 - 4.0 kV |

| Desolvation Temperature | 350 - 600 °C |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap |

| MS Mode | Full Scan or Multiple Reaction Monitoring (MRM) |

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is a liquid at ambient temperature, X-ray crystallographic analysis can only be performed on a solid derivative. This is typically achieved by forming a salt, such as a hydrochloride or hydrobromide, or by creating a coordination complex with a metal ion. acs.orgresearchgate.net

If a suitable single crystal of a derivative can be grown, X-ray crystallography can provide precise measurements of bond lengths, bond angles, and torsional angles. This data offers unequivocal confirmation of the compound's molecular connectivity and conformation in the solid state. researchgate.net While no crystal structure for this compound or its simple salts appears to be publicly available, the technique remains the gold standard for absolute structure determination should a crystalline sample be prepared. The analysis of related diamine complexes shows that these molecules can act as ligands, coordinating to metal centers through their nitrogen atoms, leading to the formation of well-defined crystal structures. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure Determination

In a study of 1,5-pentanediamine oxalate (B1200264), a salt formed from the parent diamine of this compound, SCXRD was instrumental in resolving its crystal structure. The analysis revealed detailed information about the conformation of the pentanediamine (B8596099) cation and the geometry of the hydrogen bonding network within the crystal lattice. Such hydrogen bonding plays a critical role in the stability and physical properties of the resulting crystals. The crystallographic data obtained from such studies are typically presented in a comprehensive table, as illustrated below with data for a related diamine derivative.

| Parameter | Value |

|---|---|

| Empirical Formula | C5H14N2O4 |

| Formula Weight | 162.18 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.456(2) |

| b (Å) | 5.891(1) |

| c (Å) | 15.432(3) |

| β (°) | 101.34(2) |

| Volume (ų) | 753.4(3) |

| Z | 4 |

This table presents hypothetical crystallographic data for a diamine oxalate salt to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction for Phase Identification in Materials

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to identify crystalline phases within a bulk material. By analyzing the diffraction pattern produced when a powdered sample is irradiated with X-rays, one can obtain a unique fingerprint of the crystalline components present. This is particularly useful for confirming the identity of a synthesized compound, assessing its purity, and studying polymorphism—the ability of a solid material to exist in more than one form or crystal structure.